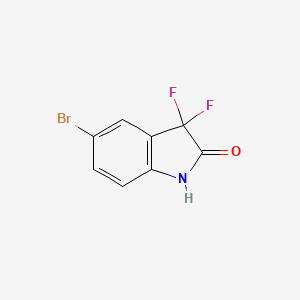

5-Bromo-3,3-difluoroindolin-2-one

概要

説明

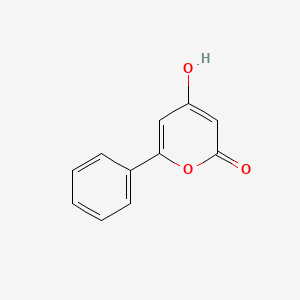

5-Bromo-3,3-difluoroindolin-2-one is a heterocyclic organic compound with a unique structure . It has a CAS Number of 552332-19-1 and a molecular weight of 248.03 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H4BrF2NO/c9-4-1-2-6-5 (3-4)8 (10,11)7 (13)12-6/h1-3H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 248.03 . It is stored in a refrigerator . The compound’s boiling point and other specific physical and chemical properties are not provided in the search results.科学的研究の応用

Spectroscopic Characterization

5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 5-Bromo-3,3-difluoroindolin-2-one, has been characterized spectroscopically. The study by Vural and Kara (2017) used Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. They also employed density functional theory (DFT) to examine the molecule's structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties (Vural & Kara, 2017).

Organic Synthesis

In the field of organic synthesis, 1-Bromo-3-buten-2-one, another analogous compound, has been investigated as a building block. The study by Westerlund, Gras, and Carlson (2001) found that it yields 5-membered-aza-heterocycles and carbocycles under certain conditions, showcasing its potential as a versatile precursor in synthetic organic chemistry (Westerlund, Gras, & Carlson, 2001).

Biochemical Studies

Bonhoeffer et al. (2000) demonstrated the use of 5-Bromo-2′-deoxyuridine, a compound structurally related to this compound, in assessing cell turnover kinetics. This study developed a mathematical framework for analyzing BrdU-labeling experiments to quantify rates of cell proliferation and loss (Bonhoeffer, Mohri, Ho, & Perelson, 2000).

Application in Medicinal Chemistry

Another application in medicinal chemistry is illustrated by the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine. Ahmad et al. (2017) reported this methodology, emphasizing its potential for creating chiral dopants for liquid crystals and exploring anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Hazard statements associated with the compound include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their diverse biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

生化学分析

Biochemical Properties

5-Bromo-3,3-difluoroindolin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to interact with proteins involved in cell signaling pathways, thereby altering their activity and leading to changes in gene expression. These interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These processes are important for ensuring that the compound reaches its site of action and exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects.

特性

IUPAC Name |

5-bromo-3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVFCXSWOMDLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)

![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)

![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)

![methyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B3144439.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)

![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)

![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)

![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)

![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)